molecular formula C19H13NO5 B7758668 (3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate

(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate

Cat. No.: B7758668
M. Wt: 335.3 g/mol
InChI Key: DMSZJKNUJQSWEX-RMKNXTFCSA-N
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Description

(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, a carbamoyl group, and a phenylprop-2-enoate moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone and ethyl acetoacetate in the presence of a base like sodium ethoxide.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the chromen derivative with an appropriate isocyanate under mild conditions.

    Esterification: The final step involves the esterification of the chromen derivative with (E)-3-phenylprop-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoate moiety, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen ring and the carbamoyl group, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, where nucleophiles like amines or thiols can replace the carbamoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with new functional groups replacing the carbamoyl moiety.

Scientific Research Applications

(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate: shares structural similarities with other chromen derivatives such as coumarins and flavonoids.

    Coumarins: These compounds also contain a chromen ring and are known for their anticoagulant and antimicrobial properties.

    Flavonoids: These are polyphenolic compounds with a chromen ring system and are widely studied for their antioxidant and anti-inflammatory activities.

Uniqueness

    This compound: is unique due to the presence of both a carbamoyl group and a phenylprop-2-enoate moiety, which confer distinct chemical reactivity and biological activity compared to other chromen derivatives.

Properties

IUPAC Name

(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c20-18(22)15-10-13-7-8-14(11-16(13)25-19(15)23)24-17(21)9-6-12-4-2-1-3-5-12/h1-11H,(H2,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSZJKNUJQSWEX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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